molecular formula C43H84O6S3Sn B13801273 (Methylstannylidyne)tris(thioethylene) trilaurate CAS No. 67859-62-5

(Methylstannylidyne)tris(thioethylene) trilaurate

Cat. No.: B13801273
CAS No.: 67859-62-5
M. Wt: 912.0 g/mol
InChI Key: JGMFHVKIJWPIOD-UHFFFAOYSA-K
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Description

(Methylstannylidyne)tris(thioethylene) trilaurate is a complex organotin compound with significant applications in various fields of chemistry and industry. This compound is characterized by the presence of a methylstannylidyne core bonded to three thioethylene groups, each of which is further esterified with lauric acid (dodecanoic acid). The unique structure of this compound imparts it with distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Methylstannylidyne)tris(thioethylene) trilaurate typically involves the reaction of methylstannylidyne chloride with thioethylene and lauric acid. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as triethylamine. The reaction proceeds through the formation of intermediate stannylidyne-thioethylene complexes, which are subsequently esterified with lauric acid to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale reactors equipped with temperature and pressure control systems. The reaction conditions are optimized to maximize yield and purity, and the product is purified using techniques such as distillation and recrystallization.

Chemical Reactions Analysis

Types of Reactions

(Methylstannylidyne)tris(thioethylene) trilaurate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form stannic derivatives.

    Reduction: Reduction reactions can convert the compound into lower oxidation state tin compounds.

    Substitution: The thioethylene groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Stannic derivatives and sulfoxides.

    Reduction: Lower oxidation state tin compounds and thiols.

    Substitution: Various substituted organotin compounds.

Scientific Research Applications

(Methylstannylidyne)tris(thioethylene) trilaurate has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential as an antimicrobial agent.

    Medicine: Studied for its potential use in drug delivery systems.

    Industry: Employed as a stabilizer in the production of plastics and as a catalyst in polymerization reactions.

Mechanism of Action

The mechanism of action of (Methylstannylidyne)tris(thioethylene) trilaurate involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can disrupt cellular processes by binding to thiol groups in proteins, leading to the inhibition of enzyme activity and cell growth. Additionally, its organotin core can interact with nucleic acids, affecting gene expression and cellular function.

Comparison with Similar Compounds

Similar Compounds

  • (Methylstannylidyne)tris(thioethylene) triacetate
  • (Methylstannylidyne)tris(thioethylene) tripalmitate
  • (Methylstannylidyne)tris(thioethylene) tristearate

Uniqueness

(Methylstannylidyne)tris(thioethylene) trilaurate is unique due to its specific esterification with lauric acid, which imparts it with distinct hydrophobic properties and reactivity. Compared to its analogs, this compound exhibits enhanced stability and solubility in organic solvents, making it particularly useful in industrial applications.

Properties

CAS No.

67859-62-5

Molecular Formula

C43H84O6S3Sn

Molecular Weight

912.0 g/mol

IUPAC Name

2-[bis(2-dodecanoyloxyethylsulfanyl)-methylstannyl]sulfanylethyl dodecanoate

InChI

InChI=1S/3C14H28O2S.CH3.Sn/c3*1-2-3-4-5-6-7-8-9-10-11-14(15)16-12-13-17;;/h3*17H,2-13H2,1H3;1H3;/q;;;;+3/p-3

InChI Key

JGMFHVKIJWPIOD-UHFFFAOYSA-K

Canonical SMILES

CCCCCCCCCCCC(=O)OCCS[Sn](C)(SCCOC(=O)CCCCCCCCCCC)SCCOC(=O)CCCCCCCCCCC

Origin of Product

United States

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